Vatalanib-d4 (dihydrochloride)
Description
Background of Vatalanib as a Multi-Targeted Tyrosine Kinase Inhibitor
Vatalanib, also known by its codenames PTK787 and ZK 222584, is an orally active small molecule that functions as a multi-targeted tyrosine kinase inhibitor. drugbank.comontosight.aincats.iowikipedia.orgspandidos-publications.com Its primary mechanism of action is the inhibition of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. ontosight.aiwikipedia.org This is achieved by selectively targeting and inhibiting the tyrosine kinase domains of several key receptors involved in angiogenesis. drugbank.com
The principal targets of Vatalanib are the Vascular Endothelial Growth Factor Receptors (VEGFRs), including VEGFR-1, VEGFR-2, and VEGFR-3. ontosight.aispandidos-publications.comgenome.jp It exhibits particular potency against VEGFR-2 (also known as KDR), a crucial mediator of the angiogenic signal in endothelial cells. wikipedia.orgmedchemexpress.combiomol.com In addition to the VEGFR family, Vatalanib also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and the c-Kit receptor. drugbank.comontosight.aispandidos-publications.comgenome.jp By blocking the signaling pathways of these receptors, Vatalanib impedes the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen. spandidos-publications.commedchemexpress.com Due to its anti-angiogenic properties, Vatalanib has been the subject of extensive investigation in clinical trials for the treatment of various solid tumors, such as colorectal cancer, non-small cell lung cancer, and glioblastoma. drugbank.comwikipedia.orgebi.ac.uktermedia.pltermedia.pl
Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research: Focus on Vatalanib-d4 (dihydrochloride)
In pharmaceutical research, the strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a technique known as deuteration. nih.gov This subtle molecular modification can significantly alter a drug's metabolic profile, a phenomenon primarily attributed to the kinetic isotope effect. symeres.comresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to cleavage by metabolic enzymes. nih.govresearchgate.net
This increased bond strength can slow down the rate of drug metabolism, particularly for compounds where C-H bond breaking is a rate-limiting step in their metabolic clearance. nih.govresearchgate.net The potential benefits of this reduced metabolic rate include:
Improved Pharmacokinetics : Deuteration can lead to a longer drug half-life and reduced clearance, which may allow for lower or less frequent dosing. symeres.comresearchgate.net
Enhanced Safety Profile : By slowing metabolism, deuteration can decrease the formation of potentially toxic or inactive metabolites, potentially leading to a better safety and tolerability profile. researchgate.netnih.gov
Increased Therapeutic Efficacy : A more stable and predictable pharmacokinetic profile can result in more consistent therapeutic exposure. researchgate.net
The successful development and FDA approval of deuterated drugs, such as deutetrabenazine, have validated this approach in drug development. nih.govresearchgate.netnih.gov Vatalanib-d4 (dihydrochloride) is the deuterium-labeled version of Vatalanib. medchemexpress.com The rationale for creating Vatalanib-d4 is rooted in the principles of deuterium labeling. It is designed as a tool for research, particularly in studies of drug metabolism and pharmacokinetics (DMPK). symeres.commedchemexpress.com By using Vatalanib-d4 as an internal standard, researchers can accurately quantify the concentration of the parent drug, Vatalanib, in biological samples.
Scope and Research Focus of Vatalanib-d4 (dihydrochloride) Investigations
The primary application of Vatalanib-d4 (dihydrochloride) lies within the realm of bioanalytical research and DMPK studies. symeres.com As a stable isotope-labeled analog of Vatalanib, its chemical behavior is nearly identical to the parent compound, but its increased mass allows it to be distinguished in mass spectrometry-based analyses. symeres.com
The main research applications for Vatalanib-d4 (dihydrochloride) include:
Internal Standard in Quantitative Bioanalysis : In pharmacokinetic studies, Vatalanib-d4 is used as an internal standard to accurately measure the concentration of Vatalanib in plasma, tissues, and other biological matrices. This is crucial for understanding the absorption, distribution, metabolism, and excretion of the drug.
Metabolite Identification : Vatalanib is primarily metabolized through oxidative pathways. drugbank.com Studies using Vatalanib-d4 can help in the elucidation of metabolic pathways by aiding in the identification and quantification of its various metabolites.
Mechanistic Studies : The kinetic isotope effect introduced by deuterium labeling can be exploited to investigate the mechanisms of drug metabolism and drug-drug interactions. symeres.com
Currently, Vatalanib-d4 (dihydrochloride) is commercially available for research use only and has not been validated for medical applications. medchemexpress.comchemical-suppliers.eu Its role is to serve as a critical analytical tool to facilitate the preclinical and clinical development of Vatalanib and other related tyrosine kinase inhibitors.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H17Cl3N4 |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H/i5D,6D,7D,8D;; |
InChI Key |
AZUQEHCMDUSRLH-CCFLRNNZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H].Cl.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Derivatization of Vatalanib D4 Dihydrochloride
Chemical Synthesis Routes for Vatalanib Precursors
The synthesis of Vatalanib, and by extension its deuterated analogue, relies on the assembly of two key precursors. The general structure of Vatalanib is N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine. wikipedia.org Therefore, the synthesis involves the coupling of a reactive phthalazine (B143731) core with a substituted aniline (B41778). The deuterated version, Vatalanib-d4, specifically contains four deuterium (B1214612) atoms on the 4-chlorophenyl ring. nih.gov
A plausible and common synthetic approach for this class of compounds is a nucleophilic aromatic substitution reaction. This strategy involves the reaction of a halo-substituted phthalazine with the corresponding aniline. The primary precursors required are:
1-chloro-4-(pyridin-4-ylmethyl)phthalazine : This heterocyclic component acts as the electrophile. Its synthesis typically begins from a phthalic acid derivative. A potential route involves the condensation of 4-(pyridin-4-yl)acetophenone with hydrazine (B178648) to form a pyridinylmethyl-substituted phthalazinone, which is subsequently chlorinated using an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the reactive 1-chloro-phthalazine intermediate.
4-chloroaniline (B138754) : This serves as the nucleophile. For the synthesis of the non-deuterated Vatalanib, standard 4-chloroaniline is used. For the target compound, Vatalanib-d4, a deuterated version of this precursor is required, specifically 4-chloro-2,3,5,6-d4-aniline .
The final step in assembling the core structure of Vatalanib involves the coupling of these two precursors, typically under basic conditions or with palladium catalysis, to form the C-N bond, yielding the Vatalanib skeleton.
Deuterium Incorporation Methodologies for Vatalanib-d4 (dihydrochloride)
The synthesis of Vatalanib-d4 is distinguished by the introduction of four deuterium atoms onto the chlorophenyl moiety. This is most efficiently achieved by preparing a deuterated aniline precursor prior to the final coupling step.
The incorporation of deuterium into aromatic systems can be accomplished using various deuterium sources. The choice of reagent is critical and depends on the chosen catalytic method. myuchem.com
| Deuterium Source | Role in Synthesis | Typical Application |
| Deuterium oxide (D₂O) | Primary deuterium source | Used in acid- or base-catalyzed hydrogen isotope exchange (HIE) and with certain transition metal catalysts. It is inexpensive and readily available. rsc.orggoogle.com |
| Deuterium gas (D₂) | Deuterium source | Employed in catalytic hydrogenation/deuteration reactions, often with platinum, palladium, or iridium catalysts. simsonpharma.comlibretexts.org |
| Deuterated acids (e.g., CF₃COOD) | Solvent and deuterium source | Facilitates electrophilic aromatic substitution-based H/D exchange, particularly for activated aromatic rings. nih.gov |
| Deuterated solvents (e.g., DMSO-d₆) | Deuterium source | Can serve as a deuterium donor under specific basic conditions. acs.org |
For the preparation of 4-chloroaniline-d4, deuterium oxide (D₂O) is a common and cost-effective choice, often used in conjunction with a catalyst to facilitate the hydrogen-deuterium (H/D) exchange on the aromatic ring. researchgate.net
Directly achieving high levels of deuteration on an aromatic ring like 4-chloroaniline requires catalytic methods to activate the stable C-H bonds. Hydrogen Isotope Exchange (HIE) is the most common strategy. acs.org
Acid/Base-Catalyzed Exchange : This method involves heating the substrate in the presence of a strong deuterated acid or base. For instance, anilines can undergo H/D exchange in D₂O with a base like sodium deuteroxide (NaOD) at elevated temperatures and pressures. researchgate.net However, these conditions can be harsh and may lack selectivity. Using deuterated trifluoroacetic acid (CF₃COOD) can also promote deuteration on electron-rich aromatic rings. nih.gov
Transition-Metal-Catalyzed HIE : This is a highly efficient and widely used method for deuterating aromatic compounds under milder conditions. acs.org Various transition metals are effective for this transformation.
Iridium Catalysis : Iridium complexes, such as Crabtree's catalyst, are exceptionally effective for directing H/D exchange on aromatic rings with coordinating groups like amines. acs.org The amine group directs the catalyst to the ortho positions, facilitating the exchange. Multiple cycles can lead to deuteration at the meta and para positions as well, eventually resulting in high isotopic incorporation across the ring.
Ruthenium Catalysis : Ruthenium-based catalysts, including ruthenium nanoparticles, are also powerful tools for H/D exchange on nitrogen-containing compounds. acs.orgresearchgate.net They can catalyze deuteration using D₂O as the deuterium source.
Rhodium Catalysis : Cationic rhodium(III) catalysts have been shown to effectively catalyze the ortho-deuteration of aromatic compounds with directing groups in D₂O. acs.org
These catalytic systems allow for the efficient preparation of deuterated anilines, which are key building blocks for isotopically labeled pharmaceuticals. rsc.orgresearchgate.net
For Vatalanib-d4, the objective is the exhaustive deuteration of the 4-chlorophenyl ring at all available positions (2, 3, 5, and 6). This is an example of segmental labeling rather than site-specific labeling of a single position. nih.govrsc.org The most practical synthetic strategy involves preparing the deuterated building block first and then using it in the final synthetic step.
The synthesis sequence is as follows:
Preparation of 4-chloro-2,3,5,6-d4-aniline : 4-chloroaniline is subjected to a robust catalytic H/D exchange protocol. For example, heating 4-chloroaniline with an iridium catalyst in the presence of a deuterium source like D₂O would facilitate the exchange of all four aromatic protons for deuterium atoms.
Coupling Reaction : The resulting 4-chloro-2,3,5,6-d4-aniline is then reacted with the 1-chloro-4-(pyridin-4-ylmethyl)phthalazine precursor. This nucleophilic substitution reaction forms the final carbon-nitrogen bond.
Salt Formation : The resulting Vatalanib-d4 free base is treated with hydrochloric acid (HCl) to form the more stable and often more soluble Vatalanib-d4 (dihydrochloride) salt.
This approach ensures that the deuterium atoms are precisely located on the desired phenyl ring and avoids potential isotopic scrambling that might occur if deuteration were attempted on the final, more complex Vatalanib molecule.
Purification and Characterization of Vatalanib-d4 (dihydrochloride)
Following synthesis, rigorous purification and characterization are essential to ensure the chemical and isotopic purity of the final compound. researchgate.netscience.gov
Purification: Standard chromatographic techniques are employed to purify the synthesized Vatalanib-d4.
Flash Column Chromatography : Used to remove unreacted starting materials and byproducts from the coupling reaction.
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC can be used for final purification to achieve high chemical purity (>98%). Analytical HPLC is used to assess this purity.
Recrystallization : The conversion of the final product to its dihydrochloride (B599025) salt can facilitate purification through recrystallization, which can effectively remove soluble impurities.
Characterization: A combination of spectroscopic techniques is used to confirm the identity, chemical purity, and isotopic enrichment of Vatalanib-d4 (dihydrochloride). nih.govresearchgate.net
| Analytical Technique | Purpose | Expected Results for Vatalanib-d4 (dihydrochloride) |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and isotopic incorporation. nih.gov | The measured molecular weight will be approximately 4 mass units higher than that of unlabeled Vatalanib. The isotopic distribution pattern will show a dominant peak for the d4-species, allowing for the calculation of isotopic purity. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirms chemical structure and location of deuterium. | The spectrum will show the absence or significant reduction of signals corresponding to the protons at positions 2, 3, 5, and 6 of the 4-chlorophenyl ring. All other proton signals for the Vatalanib structure will be present. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Directly detects the presence and location of deuterium atoms. researchgate.net | A signal will be observed in the aromatic region, confirming the incorporation of deuterium onto the phenyl ring. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Provides further structural confirmation. | Carbons bonded to deuterium will exhibit characteristic splitting patterns (triplets for -CD) and may show an isotopic shift compared to the unlabeled compound. |
| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity. | A single major peak indicates a high degree of chemical purity. |
These analytical methods collectively provide a comprehensive confirmation of the successful synthesis, purification, and isotopic labeling of Vatalanib-d4 (dihydrochloride).
Molecular and Cellular Mechanism of Action Studies of Vatalanib Utilizing Deuterated Probes
Investigation of Receptor Tyrosine Kinase Inhibition Kinetics (VEGFRs, PDGFR, c-KIT)
ATP Competitive Binding Studies
There are no publicly available studies that have specifically used Vatalanib-d4 (dihydrochloride) to investigate its competitive binding with ATP to the kinase domains of VEGFRs, PDGFR, or c-KIT.
Downstream Signaling Pathway Modulation in In Vitro Cellular Models
Protein Phosphorylation Analysis
Scientific literature lacks specific studies that have employed Vatalanib-d4 (dihydrochloride) to analyze its effects on the phosphorylation of downstream signaling proteins in in vitro cellular models. Research on the non-deuterated Vatalanib has explored its impact on protein phosphorylation, but equivalent studies with the deuterated compound have not been found.
Gene Expression Profiling
There is no available data from gene expression profiling studies that have been conducted using Vatalanib-d4 (dihydrochloride) to assess its impact on the transcriptome of in vitro cellular models.
Specificity and Selectivity Profiling Against Kinase Panels
No studies have been published that detail the specificity and selectivity profile of Vatalanib-d4 (dihydrochloride) against a broad panel of kinases. While the selectivity of the parent compound, Vatalanib, has been characterized, this data does not extend to its deuterated form.
Preclinical Metabolic Profiling and Biotransformation Pathways of Vatalanib D4 Dihydrochloride
In Vitro Metabolic Stability Studies in Non-Human Hepatocytes and Microsomes
In vitro systems utilizing liver cells (hepatocytes) and subcellular fractions (microsomes) from non-human species are instrumental in predicting the metabolic clearance of a drug in humans. These studies for Vatalanib have shed light on its metabolic stability and the enzymes responsible for its biotransformation.
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs. Studies have identified that Vatalanib is extensively metabolized by these enzymes. The primary isoform responsible for the oxidative metabolism of Vatalanib is CYP3A4 , which accounts for the vast majority of its P450-dependent biotransformation. doi.orgnih.govwikipedia.org While CYP3A4 is the main contributor, other isoforms such as CYP2D6 and CYP1A2 also play a minor role in its metabolism. nih.gov The significant involvement of CYP3A4 suggests a potential for drug-drug interactions with co-administered substances that are also substrates, inhibitors, or inducers of this enzyme.
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For Vatalanib, oxidative metabolism is the principal route of clearance. doi.orgnih.gov The use of deuterated standards like Vatalanib-d4 facilitates the precise identification of these metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The primary oxidative metabolites identified are pharmacologically inactive. doi.orgnih.gov Two notable Phase I metabolites that have been characterized are:
CGP-84368/ZK-260120 : This metabolite is formed through the oxidation of the pyridine (B92270) ring of Vatalanib, resulting in [(4-chlorophenyl)-[4-(1-oxy-pyridin-4-yl-methyl)-phthalazin-1-yl]-amine]. doi.orgnih.gov
NVP-AAW378/ZK-261557 : This metabolite results from the hydroxylation of the methylene (B1212753) bridge, leading to [rac-4-[(4-chloro-phenyl)amino]-α-(1-oxido-4-pyridyl)phthalazine-1-methanol]. doi.orgnih.gov
These metabolites have been observed to have systemic exposure comparable to the parent drug. doi.orgnih.gov
Table 1: Key Phase I Oxidative Metabolites of Vatalanib
| Metabolite ID | Chemical Name | Metabolic Reaction |
| CGP-84368/ZK-260120 | [(4-chlorophenyl)-[4-(1-oxy-pyridin-4-yl-methyl)-phthalazin-1-yl]-amine] | Pyridine N-oxidation |
| NVP-AAW378/ZK-261557 | [rac-4-[(4-chloro-phenyl)amino]-α-(1-oxido-4-pyridyl)phthalazine-1-methanol] | Methylene bridge hydroxylation |
Following Phase I reactions, the resulting metabolites, or the parent drug itself, can undergo Phase II conjugation reactions. These processes involve the addition of endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. Vatalanib and its oxidized metabolites have been shown to undergo subsequent conjugation with both glucuronic acid and sulfuric acid . doi.org
In Vivo Metabolic Fate Elucidation in Animal Models Utilizing Vatalanib-d4 (dihydrochloride)
In vivo studies in animal models are crucial for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). The use of radiolabeled or isotopically labeled compounds like Vatalanib-d4 is essential for these investigations.
Mass balance studies, often conducted with radiolabeled compounds, aim to account for the total administered dose and determine the primary routes of elimination from the body. For Vatalanib, excretion of the parent drug and its metabolites is rapid and occurs predominantly through the biliary-fecal route . doi.orgnih.gov A significant portion of the administered dose is recovered in the feces, with a smaller amount excreted in the urine. doi.orgnih.gov Radiocarbon recovery studies have shown that a substantial percentage of the dose is excreted within a week, indicating efficient clearance from the body. doi.orgnih.gov
Table 2: Excretion Profile of Vatalanib and its Metabolites
| Excretion Route | Percentage of Administered Dose |
| Feces | 42-74% |
| Urine | 13-29% |
Data from radiocarbon recovery studies. doi.orgnih.gov
The analysis of various biological fluids and excreta allows for the identification and quantification of the parent drug and its metabolites. In studies with Vatalanib, the parent compound and its metabolites have been analyzed in plasma, urine, and feces . doi.orgnih.gov The major circulating metabolites in plasma were identified as the inactive oxidative metabolites, CGP-84368/ZK-260120 and NVP-AAW378/ZK-261557. doi.orgnih.gov Metabolite profiling in urine and feces confirmed the presence of the parent drug and a range of Phase I and Phase II metabolites, consistent with the proposed biotransformation pathways. doi.org
Table 3: Biological Matrices Analyzed for Vatalanib and its Metabolites
| Biological Matrix | Analytes Detected |
| Plasma | Vatalanib, CGP-84368/ZK-260120, NVP-AAW378/ZK-261557 |
| Urine | Vatalanib and its metabolites |
| Feces | Vatalanib and its metabolites |
Species-Specific Metabolic Differences
The comprehensive assessment of a drug candidate's metabolic fate in various preclinical species and comparison to human metabolism is a critical step in drug development. This process helps in understanding potential differences in efficacy and toxicity, and aids in the selection of appropriate animal models for safety studies. For Vatalanib, the deuterated form Vatalanib-d4 (dihydrochloride) is expected to follow qualitatively similar metabolic pathways, although the rate of metabolism may be altered due to kinetic isotope effects.
While detailed public data directly comparing the metabolic profiles of Vatalanib-d4 (dihydrochloride) across multiple preclinical species (such as rat, mouse, and dog) versus humans is limited, the known metabolism of Vatalanib in humans provides a benchmark for anticipated biotransformation pathways. In humans, Vatalanib undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.
Human Metabolic Pathways:
In humans, Vatalanib is cleared mainly through oxidative metabolism. nih.gov The primary enzyme responsible for its biotransformation is CYP3A4, with minor contributions from CYP2D6 and CYP1A2. The main metabolic pathways identified include:
Oxidation: This is a major route of metabolism for Vatalanib.
Conjugation: Following oxidation, the metabolites can be further processed through conjugation with glucuronic acid or sulfuric acid. nih.gov
Two major, pharmacologically inactive metabolites have been identified in human plasma:
CGP-84368/ZK-260120
NVP-AAW378/ZK-261557
These metabolites have shown systemic exposure comparable to that of the parent drug. nih.gov
Anticipated Species-Specific Differences:
For instance, rodents (rats and mice) often exhibit higher rates of oxidative metabolism compared to dogs or humans. The specific isoforms of CYP enzymes that are dominant in drug metabolism can also vary. For example, the CYP2C and CYP2D subfamilies show considerable differences in their substrate specificities and expression levels across species.
To accurately delineate the species-specific metabolic differences for Vatalanib-d4 (dihydrochloride), in vitro studies using liver microsomes or hepatocytes from different species (rat, mouse, dog, and human) would be necessary. Such studies would typically involve incubating the compound with these biological matrices and identifying the resulting metabolites.
Data from Hypothetical Comparative In Vitro Metabolism Studies:
The following tables represent the type of data that would be generated from comparative preclinical metabolic profiling studies. Note: This data is illustrative and not based on actual experimental results for Vatalanib-d4 (dihydrochloride), as such specific comparative data was not found in the public domain.
Table 1: Major Metabolites of Vatalanib-d4 (dihydrochloride) Identified in Liver Microsomes of Different Species (Illustrative Data)
| Metabolite ID | Proposed Biotransformation | Human | Rat | Mouse | Dog |
| M1 | Hydroxylation on the phthalazine (B143731) ring | +++ | ++ | +++ | ++ |
| M2 | N-oxidation of the pyridine ring | ++ | +++ | ++ | + |
| M3 | O-demethylation | + | - | + | - |
| M4 | Glucuronide conjugate of M1 | ++ | + | + | +++ |
| M5 | Sulfate conjugate of M2 | + | - | - | + |
(+++ Major metabolite, ++ Moderate metabolite, + Minor metabolite, - Not detected)
Table 2: Relative Contribution of Major Metabolic Pathways Across Species (Illustrative Data)
| Metabolic Pathway | Human | Rat | Mouse | Dog |
| Phase I Metabolism | ||||
| Oxidation | 70% | 85% | 75% | 60% |
| Reduction | <5% | <5% | <5% | <5% |
| Hydrolysis | Not significant | Not significant | Not significant | Not significant |
| Phase II Metabolism | ||||
| Glucuronidation | 25% | 10% | 20% | 35% |
| Sulfation | 5% | <5% | <5% | 5% |
Detailed research findings from such studies would provide a clearer understanding of how the metabolic profile of Vatalanib-d4 (dihydrochloride) varies between preclinical models and humans, which is essential for the interpretation of toxicology data and the prediction of its pharmacokinetic behavior in clinical settings.
Pharmacokinetic and Pharmacodynamic Characterization of Vatalanib in Non Human Biological Systems Using Deuterated Standards
Absorption and Distribution Studies in Animal Models
Understanding the absorption and distribution profile of Vatalanib is crucial for interpreting its efficacy and targeting capabilities in preclinical cancer models.
While specific studies detailing the concentration of Vatalanib in various organs and tissues of animal models are not extensively published, its mechanism of action implies significant distribution to tumor tissues. Preclinical research in animal models of glioma has demonstrated that Vatalanib effectively diminishes VEGF-mediated tumor growth by inhibiting neovascularization. nih.gov This indicates that the compound successfully reaches the tumor microenvironment to exert its anti-angiogenic effects.
In human studies, the blood-to-plasma distribution ratio for Vatalanib and its metabolites was found to be approximately 0.7, suggesting that about 80% of the drug-related material is confined to the plasma compartment, with no particular affinity for blood cells. doi.org Although this data is from human subjects, it provides a foundational understanding of the drug's partitioning behavior in circulation, which is a critical factor influencing its availability for distribution into tissues in animal models. The precise quantification required for such distribution studies relies heavily on the use of stable isotope-labeled internal standards like Vatalanib-d4.
Vatalanib exhibits a high degree of binding to plasma proteins. In human plasma, the parent drug is approximately 98% bound, primarily to alpha-1-acid glycoprotein. nih.gov High plasma protein binding is a key characteristic that influences a drug's distribution and clearance. Only the unbound fraction of the drug is free to diffuse into tissues and interact with its target receptors.
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Plasma Protein Binding | ~98% | Human (inferred for non-human) | nih.gov |
| Primary Binding Protein | Alpha-1-acid glycoprotein | Human (inferred for non-human) | nih.gov |
Elimination Kinetics and Clearance Mechanisms
The elimination profile of Vatalanib, encompassing its metabolism and excretion, dictates its duration of action and potential for accumulation.
The primary route of elimination for Vatalanib is through extensive hepatic metabolism. nih.govwikipedia.org Mass balance and metabolism studies have identified the cytochrome P450 (CYP) enzyme system as the main driver of its clearance. Specifically, CYP3A4 is the major enzyme responsible for metabolizing Vatalanib, with minor contributions from CYP2D6 and CYP1A2. nih.gov This metabolic process converts Vatalanib into several metabolites, most of which are inactive. nih.gov
In preclinical drug development, in vitro systems using liver microsomes or hepatocytes from various animal species are employed to study metabolic pathways and predict hepatic clearance. nih.gov These experiments help identify potential species differences in metabolism and are crucial for extrapolating pharmacokinetic data from animals to humans. The extensive metabolism of Vatalanib underscores the liver's central role in its clearance from the body.
Renal clearance of unchanged Vatalanib is not a significant route of elimination. Studies analyzing excretion have shown that a very low amount of the parent drug, approximately 0.4% of the administered dose, is found in urine. doi.org The majority of the drug and its metabolites are excreted via the biliary-fecal route. doi.org
Radiolabeled studies in humans, which provide a comprehensive picture of excretion pathways often mirrored in preclinical toxicology species, have shown that between 42% and 74% of the total radioactivity is recovered in feces, while 13% to 29% is recovered in urine. doi.org This confirms that while some metabolites are cleared renally, the primary excretion pathway for the drug and its byproducts is fecal.
| Excretion Pathway | Percentage of Dose (Total Radioactivity) | Note | Reference |
|---|---|---|---|
| Fecal | 42% - 74% | Primary route for parent drug and metabolites | doi.org |
| Renal | 13% - 29% | Primarily metabolites | doi.org |
| Renal (Unchanged Drug) | ~0.4% | Indicates insignificant renal clearance of parent Vatalanib | doi.org |
Pharmacodynamic Biomarker Evaluation in Preclinical Models
Pharmacodynamic biomarkers are essential for demonstrating that a drug is engaging its target and having a biological effect in preclinical models. For Vatalanib, these markers are typically related to its anti-angiogenic activity.
In various animal tumor models, Vatalanib has been shown to inhibit tumor growth and metastasis by preventing the formation of new blood vessels. nih.govmedchemexpress.comresearchgate.net Studies using gastric cancer xenografts in nude mice demonstrated that Vatalanib treatment led to a tendency for lower tumor vascular density and reduced cell proliferation. nih.gov In these models, Vatalanib effectively abolished the formation of endothelial cell tubes, a key process in angiogenesis. nih.gov
Furthermore, advanced imaging techniques have been used to monitor the pharmacodynamic effects of Vatalanib in real-time. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been utilized in animal models of glioma to provide non-invasive evidence of Vatalanib's impact on tumor vasculature. nih.gov Circulating biomarkers have also been assessed, with studies in mouse models showing that treatment can lead to changes in plasma levels of both murine and human-derived VEGF, reflecting the drug's impact on the host and the tumor itself. nih.gov
| Biomarker/Endpoint | Finding in Preclinical Model | Model System | Reference |
|---|---|---|---|
| Neovascularization | Inhibition | Glioma models | nih.gov |
| Endothelial Cell Tube Formation | Abolished | In vitro HUVEC / In vivo gastric cancer xenograft | nih.gov |
| Tumor Vascular Density | Tendency for reduction | Gastric cancer xenograft (nude mice) | nih.gov |
| Tumor Cell Proliferation | Tendency for reduction | Gastric cancer xenograft (nude mice) | nih.gov |
| Plasma VEGF Levels | Trend towards lower murine VEGF | Gastric cancer xenograft (nude mice) | nih.gov |
| Tumor Vasculature Effects | Assessed via DCE-MRI | Glioma models | nih.gov |
Angiogenesis Marker Modulation
Vatalanib exerts its anti-angiogenic effects primarily by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators in the formation of new blood vessels, a process essential for tumor growth. doi.orgtandfonline.com In preclinical studies, Vatalanib has been shown to modulate several key markers of angiogenesis. The accurate quantification of Vatalanib in these studies, facilitated by the use of Vatalanib-d4 as an internal standard, is crucial for establishing a dose-response relationship.
Research in non-human models has demonstrated that Vatalanib can lead to a decrease in tumor microvessel density and a reduction in the phosphorylation of VEGFRs. doi.orgspandidos-publications.com Furthermore, some studies have noted changes in circulating levels of angiogenesis-related factors, such as Placental Growth Factor (PlGF) and soluble VEGFRs, following treatment with Vatalanib. nih.gov For instance, in a study on CCl4-induced fibrotic mice, Vatalanib administration was associated with decreased mRNA levels of VEGFR1 and VEGFR2. spandidos-publications.com
The use of Vatalanib-d4 enables researchers to generate precise pharmacokinetic profiles that can be directly correlated with these pharmacodynamic changes. By knowing the exact concentration of Vatalanib in the plasma or tumor tissue at the time of biomarker measurement, a clear link between drug exposure and the extent of angiogenesis marker modulation can be established.
Illustrative Data Table: The following table illustrates the type of data that could be generated in a preclinical study using Vatalanib-d4 to ensure accurate pharmacokinetic measurements, correlating Vatalanib exposure with changes in key angiogenesis markers in a tumor xenograft model.
| Vatalanib Plasma Concentration (ng/mL) | Change in Tumor pVEGFR2 Levels (%) | Change in Plasma PlGF Levels (%) | Change in Microvessel Density (%) |
|---|---|---|---|
| 50 | -15 | +10 | -5 |
| 250 | -45 | +35 | -20 |
| 1000 | -75 | +80 | -50 |
Tumor Microenvironment Effects
Beyond direct inhibition of angiogenesis, Vatalanib can induce complex changes within the tumor microenvironment. These effects can include alterations in tumor vessel permeability, levels of hypoxia, and the infiltration of various immune and stromal cells. nih.govhenryford.com Paradoxically, some studies have shown that VEGFR inhibition can sometimes lead to an increase in tumor hypoxia, which may in turn upregulate factors like Hypoxia-Inducible Factor-1α (HIF-1α) and Stromal Cell-Derived Factor-1α (SDF-1α), potentially leading to treatment resistance. nih.govhenryford.com
For example, in a preclinical glioma model, Vatalanib treatment was observed to increase tumor vascular permeability in certain contexts. henryford.com In another study, Vatalanib was shown to increase the infiltration of CD68+ myeloid cells into the tumor microenvironment. nih.gov
Understanding these nuanced and sometimes counterintuitive effects requires robust and reliable data. By employing Vatalanib-d4 as an internal standard, pharmacokinetic studies can provide the high-quality data needed to dissect these complex interactions. Accurate measurement of drug concentration within the tumor and surrounding tissues allows researchers to correlate Vatalanib exposure with specific changes in the tumor microenvironment, such as alterations in cytokine levels, immune cell populations, and markers of hypoxia. This is essential for optimizing therapeutic strategies and understanding mechanisms of resistance.
Illustrative Data Table: The table below provides an example of how data from a preclinical study, underpinned by accurate pharmacokinetics using Vatalanib-d4, might look. It correlates drug exposure with key parameters of the tumor microenvironment.
| Vatalanib Tumor Concentration (ng/g) | Change in Tumor HIF-1α Expression (%) | Change in Tumor Vascular Permeability (Ktrans) | Change in Myeloid Cell Infiltration (%) |
|---|---|---|---|
| 100 | +5 | +0.002 | +8 |
| 500 | +20 | +0.008 | +25 |
| 2000 | +45 | +0.015 | +60 |
Advanced Analytical Methodologies for Quantification and Isotopic Tracing of Vatalanib D4 Dihydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of drugs and their metabolites in complex biological matrices. The development of a validated LC-MS/MS method is essential for obtaining reliable data.
In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting analytical variability. nih.gov Vatalanib-d4 is an ideal internal standard for the quantification of Vatalanib due to its chemical and physical properties being nearly identical to the unlabeled analyte.
The key advantages of using Vatalanib-d4 as an internal standard include:
Co-elution: It co-elutes with the unlabeled Vatalanib during chromatographic separation, ensuring that both compounds experience the same matrix effects and potential ionization suppression or enhancement.
Similar Ionization Efficiency: It exhibits nearly identical ionization behavior in the mass spectrometer's ion source.
Correction for Variability: It effectively compensates for variations during sample preparation, injection volume, and instrument response. nih.gov
The use of a SIL-IS is recommended by regulatory agencies to ensure the reliability of bioanalytical data for pharmacokinetic studies. nih.gov In a typical workflow, a known concentration of Vatalanib-d4 is added to all samples, calibrators, and quality controls. The analyte's concentration is then determined by calculating the peak area ratio of the analyte to the internal standard. This approach significantly improves the accuracy and precision of the assay. mdpi.com
The optimization of both chromatographic and mass spectrometric parameters is crucial for developing a sensitive, specific, and robust LC-MS/MS method.
Chromatographic Separation: The goal is to achieve efficient separation of Vatalanib from endogenous matrix components and potential metabolites, ensuring a clean baseline and minimizing ion suppression. nih.gov Key parameters for optimization include:
Column Chemistry: Reversed-phase columns, such as C18, are commonly used for separating compounds like Vatalanib. nih.govnih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. nih.govmostwiedzy.plresearchgate.net
Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time.
Mass Spectrometric Detection: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. nih.govuab.edu Optimization involves:
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically effective for nitrogen-containing compounds like Vatalanib.
Precursor and Product Ions: The protonated molecule [M+H]+ is selected as the precursor ion. Collision-induced dissociation (CID) is then used to generate characteristic product ions. For Vatalanib-d4, the precursor ion will have a mass-to-charge ratio (m/z) that is 4 units higher than that of unlabeled Vatalanib, while the product ions may or may not retain the deuterium (B1214612) labels depending on the fragmentation pathway.
Collision Energy and Dwell Time: These parameters are optimized to maximize the signal intensity of the selected product ions.
The following table presents typical optimized parameters for an LC-MS/MS analysis of Vatalanib, which would be adapted for the simultaneous detection of Vatalanib-d4.
| Parameter | Condition |
|---|---|
| Chromatography | |
| LC System | UPLC/HPLC System |
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Flow Rate | 0.4 mL/min nih.gov |
| Column Temperature | 50 °C nih.gov |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Vatalanib) | Hypothetical m/z 383.1 → 292.1 |
| MRM Transition (Vatalanib-d4) | Hypothetical m/z 387.1 → 296.1 |
High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for identifying and structurally characterizing metabolites. nih.govijpras.com HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of both the parent drug and its metabolites. thermofisher.comnih.gov Studies on Vatalanib have shown it is cleared mainly through oxidative metabolism. doi.orgnih.gov
Data-Dependent Acquisition (DDA) is a widely used strategy in untargeted and metabolite identification studies. mdpi.com In a DDA experiment, the HRMS instrument performs a continuous cycle of full scan MS followed by several MS/MS scans. frontiersin.org The instrument's software identifies the most intense ions from the full scan in real-time and selects them for fragmentation, generating MS/MS spectra. nih.gov This approach allows for the acquisition of high-quality fragmentation data for potential metabolites without prior knowledge of their structure. nih.gov The use of an inclusion list, containing the predicted masses of expected metabolites, can further enhance the efficiency of the DDA method.
The high-resolution MS/MS spectra acquired via DDA are used to elucidate the structure of metabolites. By comparing the fragmentation pattern of a potential metabolite to that of the parent drug (Vatalanib-d4), the site of metabolic modification can be determined. The deuterium labels in Vatalanib-d4 are particularly useful in this context. For instance, if a metabolic modification occurs on the deuterated phenyl ring, the resulting fragment ions containing this ring will exhibit a mass shift corresponding to both the metabolic change and the deuterium labels. This provides high confidence in localizing the modification. Common metabolic transformations include oxidation, hydroxylation, and N-dealkylation. doi.orgnih.gov The accurate mass measurement of fragment ions helps to confirm the elemental composition of the structural pieces, aiding in the definitive identification of the metabolite's structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification and Structural Confirmation
While mass spectrometry is excellent for quantification and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural confirmation and for verifying the position and extent of isotopic labeling. rsc.orgresearchgate.net
For Vatalanib-d4, NMR is used to confirm two critical aspects:
Isotopic Enrichment and Position: Deuterium (²H) NMR is a direct and powerful method to verify the isotopic enrichment. sigmaaldrich.com It provides a clean spectrum where only the deuterium signals are observed, allowing for the confirmation that the labels are in the intended positions (the chlorophenyl ring) and enabling the calculation of the percentage of isotopic enrichment. sigmaaldrich.com Conversely, in the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons on the chlorophenyl ring provides clear evidence of successful deuteration.
The combination of HRMS and NMR provides a comprehensive characterization of Vatalanib-d4, ensuring its suitability as an internal standard and a tracer in metabolic studies. rsc.orgresearchgate.net
The following table summarizes the key analytical techniques and their primary roles in the analysis of Vatalanib-d4.
| Technique | Primary Application | Key Information Obtained |
|---|---|---|
| LC-MS/MS | Quantitative Analysis | Concentration of Vatalanib in biological samples using Vatalanib-d4 as an internal standard. |
| HRMS | Metabolite Identification | Accurate mass and elemental composition of metabolites; structural elucidation via fragmentation analysis. |
| NMR Spectroscopy | Structural Confirmation & Isotopic Verification | Confirmation of chemical structure; verification of the position and percentage of deuterium labeling. rsc.orgsigmaaldrich.com |
Radiometric Techniques for In Vivo Tracing
Radiometric techniques represent a powerful methodology for the in vivo tracing of pharmaceutical compounds, providing critical data on their absorption, distribution, metabolism, and excretion (ADME). While specific radiometric tracing studies exclusively focusing on Vatalanib-d4 (dihydrochloride) are not extensively detailed in publicly available literature, the principles and applications of this methodology can be thoroughly understood from studies on its non-deuterated counterpart, Vatalanib. The use of radiolabeled Vatalanib allows for the sensitive and specific tracking of the compound and its metabolites within a biological system.
A pivotal human study investigating the disposition and biotransformation of Vatalanib utilized Carbon-14 (¹⁴C) as the radiolabel. nih.gov In this research, cancer patients were administered a single oral dose of ¹⁴C-radiolabeled Vatalanib. nih.gov This approach enabled the comprehensive tracking of the total drug-related material throughout the body.
The primary radiometric technique employed was liquid scintillation counting, which quantified the amount of radioactivity in various biological samples, including plasma, urine, and feces. nih.gov By measuring the ¹⁴C radioactivity, researchers could determine the concentration of Vatalanib and all its metabolites combined. To differentiate the parent drug from its metabolic products, high-performance liquid chromatography (HPLC) was coupled with radioactivity detection. nih.gov This combination allowed for the separation of individual compounds in a sample, followed by the quantification of radioactivity in each separated fraction, thereby creating a "metabolite profile."
Key findings from the in vivo tracing of ¹⁴C-Vatalanib revealed that the compound is rapidly absorbed, with peak plasma concentrations of total radioactivity occurring at a median of 2 hours post-administration. nih.gov The study also elucidated the elimination pathways, showing that the majority of the radioactive dose was excreted via the biliary-fecal route. nih.gov A significant portion of the administered radioactivity was recovered, primarily in the feces (42-74%) and to a lesser extent in the urine (13-29%), within seven days. nih.gov
Furthermore, the radiometric analysis identified two major, pharmacologically inactive metabolites, CGP-84368/ZK-260120 and NVP-AAW378/ZK-261557, which, along with the parent drug, constituted the main components of the total systemic exposure to drug-related material. nih.gov The terminal elimination half-life of the total ¹⁴C radioactivity in plasma was found to be significantly longer than that of unchanged Vatalanib (23.4 hours versus 4.6 hours), indicating the presence of circulating metabolites. nih.gov
These radiometric tracing studies are indispensable for a complete understanding of a drug's pharmacokinetic profile. For a deuterated compound like Vatalanib-d4 (dihydrochloride), similar radiometric techniques, likely employing ¹⁴C or potentially tritium (B154650) (³H), would be applicable to investigate its ADME properties and to determine if the deuterium substitution alters its metabolic fate compared to the non-deuterated form.
| Parameter | Finding |
| Radiotracer Used | ¹⁴C-Vatalanib nih.gov |
| Peak Plasma Radioactivity (Tmax) | 2 hours (median) nih.gov |
| Primary Route of Excretion | Biliary-Fecal nih.gov |
| Fecal Excretion (% of dose) | 42-74% within 7 days nih.gov |
| Urinary Excretion (% of dose) | 13-29% within 7 days nih.gov |
| Plasma Half-life (Total ¹⁴C) | 23.4 ± 5.5 hours nih.gov |
| Plasma Half-life (Unchanged Vatalanib) | 4.6 ± 1.1 hours nih.gov |
Applications of Vatalanib D4 Dihydrochloride As a Research Probe in Preclinical Models
Utility in Drug-Drug Interaction Studies (Non-Human)
In preclinical settings, understanding the potential for drug-drug interactions is a crucial aspect of drug development. Vatalanib-d4 (dihydrochloride) can be employed as a research probe in non-human studies to investigate pharmacokinetic and pharmacodynamic interactions. For instance, studies may explore how co-administration with other compounds affects the metabolism of Vatalanib, which is primarily metabolized through the cytochrome P450 (CYP) enzyme system. eur.nlresearchgate.net
Pharmacodynamic drug-drug interaction studies may investigate the synergistic or antagonistic effects of Vatalanib-d4 (dihydrochloride) when combined with other therapeutic agents. Such studies are designed to elucidate whether the combination enhances or diminishes the desired biological effect, such as the inhibition of tumor growth. eur.nlnih.gov These preclinical investigations are foundational for designing future clinical trials that may explore combination therapies.
Application in Early Drug Discovery and Development Screening
Vatalanib-d4 (dihydrochloride) is a valuable tool in the early stages of drug discovery and development. Its well-characterized inhibitory profile against key tyrosine kinases makes it a suitable reference compound in screening assays designed to identify new chemical entities with similar or improved activity. nih.gov Researchers can utilize Vatalanib-d4 (dihydrochloride) to validate screening platforms and to benchmark the potency and selectivity of novel compounds.
The process of early drug discovery involves a series of decision points, including the selection of optimized chemical leads. nih.gov Compounds like Vatalanib-d4 (dihydrochloride) can be used in this phase to establish proof-of-concept for targeting specific signaling pathways in disease models. Its use in preclinical efficacy studies helps to build the rationale for advancing new drug candidates toward clinical development. nih.gov
Use in Mechanistic In Vitro Studies to Deconvolute Biological Processes
The specific inhibitory action of Vatalanib-d4 (dihydrochloride) makes it an excellent probe for dissecting the molecular mechanisms underlying various cellular processes in vitro. By selectively blocking VEGFR signaling, researchers can study the downstream effects on endothelial cell proliferation, migration, and survival, which are key events in angiogenesis. medchemexpress.com For example, Vatalanib has been shown to inhibit thymidine (B127349) incorporation induced by VEGF in Human Umbilical Vein Endothelial Cells (HUVECs). medchemexpress.com
Furthermore, in vitro studies using Vatalanib-d4 (dihydrochloride) can help to elucidate the role of VEGFR and related kinases in cancer cell biology. Such studies have demonstrated that Vatalanib can inhibit the growth of hepatocellular carcinoma cells and enhance apoptosis induced by other agents. medchemexpress.com These mechanistic insights are crucial for understanding the fundamental biology of cancer and for identifying new therapeutic strategies.
Table 1: In Vitro Inhibitory Activity of Vatalanib
| Target | IC50 (nM) | Cell Line/Assay |
|---|---|---|
| VEGFR2/KDR | 37 | Enzyme Assay |
| Flk-1 | 270 | Enzyme Assay |
| c-Kit | 730 | Enzyme Assay |
| PDGFRβ | 580 | Enzyme Assay |
| VEGF-induced thymidine incorporation | 7.1 | HUVECs |
Data sourced from multiple preclinical studies. medchemexpress.com
Contribution to Translational Research in Animal Oncology Models (e.g., Xenograft, Syngeneic Models)
Vatalanib-d4 (dihydrochloride) plays a significant role in translational oncology research utilizing animal models. Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, are increasingly used as they better recapitulate the heterogeneity of human tumors. e-crt.orgspringernature.comrcsi.com In such models, Vatalanib-d4 (dihydrochloride) can be used to assess the anti-tumor efficacy of targeting the VEGF signaling pathway in a more clinically relevant setting.
Studies using xenograft models have shown that Vatalanib can dose-dependently inhibit tumor growth and metastasis of various human carcinomas. medchemexpress.com For instance, in a gastric cancer xenograft model, the combination of Vatalanib with an mTOR inhibitor, everolimus (B549166), was more effective at reducing tumor size than either agent alone. nih.govnovartis.com In a human glioma model, combining Vatalanib with an inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis also led to decreased tumor growth. nih.gov These studies highlight the utility of Vatalanib-d4 (dihydrochloride) in evaluating novel combination therapies and understanding mechanisms of resistance in vivo.
Table 2: Application of Vatalanib in Animal Oncology Models
| Model Type | Cancer Type | Key Findings |
|---|---|---|
| Xenograft | Gastric Cancer | Combination with everolimus superior to single-agent treatment in reducing tumor size. nih.govnovartis.com |
| Xenograft (Orthotopic) | Glioblastoma (Human Glioma Cells) | Combination with HET0016 controlled tumor growth more effectively than Vatalanib alone. nih.gov |
| Xenograft | Various Human Carcinomas | Dose-dependent inhibition of tumor growth and metastases. medchemexpress.com |
This table summarizes findings from various preclinical animal studies.
Emerging Avenues and Challenges in Vatalanib D4 Dihydrochloride Research
Development of Novel Deuteration Strategies
The primary rationale for developing deuterated compounds like Vatalanib-d4 is to improve pharmacokinetic properties by slowing the rate of metabolic breakdown. The parent compound, Vatalanib, is known to be extensively cleared through oxidative metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. This metabolic process is a key target for modification through deuteration.
The development of Vatalanib-d4 hinges on the principle of the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more difficult for metabolic enzymes to cleave compared to a carbon-hydrogen (C-H) bond. This can lead to a decreased rate of metabolism, potentially resulting in higher systemic exposure and a longer half-life of the parent drug.
Novel deuteration strategies applicable to kinase inhibitors like Vatalanib-d4 focus on "soft spot" modification. This involves identifying the specific molecular positions most susceptible to metabolic attack and selectively replacing hydrogen with deuterium (B1214612) at those sites. For Vatalanib, the chlorophenyl moiety is a logical site for such modification. Future strategies may involve more complex deuteration patterns to fine-tune the metabolic fate of the molecule, balancing improved stability with the avoidance of metabolic switching, where alternative, potentially less favorable, metabolic pathways are activated.
Table 1: Comparison of Vatalanib and Potential Vatalanib-d4 Metabolic Profile
| Property | Vatalanib | Vatalanib-d4 (dihydrochloride) (Hypothesized) | Rationale for Hypothesis |
|---|---|---|---|
| Primary Metabolic Pathway | Oxidative metabolism | Reduced rate of oxidative metabolism | Kinetic Isotope Effect on C-D bond cleavage |
| Primary Metabolizing Enzyme | CYP3A4 | Reduced affinity/turnover by CYP3A4 | Stronger C-D bond at site of metabolism |
| Plasma Half-life | ~4.6 hours | Potentially longer half-life | Decreased metabolic clearance |
| Metabolite Profile | Two major inactive metabolites identified | Potentially altered ratio of parent drug to metabolites | Slower formation of primary oxidative metabolites |
Integration with Systems Biology Approaches
Systems biology offers a holistic framework to understand the complex interactions of a drug within a biological system. For Vatalanib-d4, integrating systems biology approaches would be crucial to move beyond simple pharmacokinetic analysis and understand the full spectrum of its effects compared to the non-deuterated parent compound.
A key application would be in modeling the impact of Vatalanib-d4 on the entire human kinome and associated signaling networks. While Vatalanib is known to inhibit VEGFRs, PDGFR-beta, and c-kit, a systems-level analysis could reveal how the potentially sustained exposure of Vatalanib-d4 might affect off-target kinases or compensatory signaling pathways that could influence efficacy or resistance.
Furthermore, multi-omics approaches—integrating genomics, proteomics, and metabolomics—could elucidate the downstream consequences of deuteration. For instance, researchers could compare the transcriptomic and proteomic profiles of cancer cells treated with Vatalanib versus Vatalanib-d4 to identify subtle differences in pathway modulation that could have significant therapeutic implications. This approach could help build predictive models of drug response and identify patient populations most likely to benefit from the modified compound.
Refinement of In Vitro-In Vivo Extrapolation (IVIVE) Models for Preclinical Metabolism
Predicting human pharmacokinetics from preclinical data is a significant challenge in drug development, and in vitro-in vivo extrapolation (IVIVE) models are essential tools in this process. These models use data from in vitro systems, such as human liver microsomes, to predict in vivo parameters like hepatic clearance.
For deuterated compounds like Vatalanib-d4, standard IVIVE models may require significant refinement. The central challenge is that the magnitude of the kinetic isotope effect observed in vitro may not translate directly to the in vivo situation. Factors such as multiple metabolic pathways, protein binding, and transporter effects can mask or alter the impact of deuteration in a whole organism.
Refining IVIVE for Vatalanib-d4 would involve:
Characterizing Enzyme Kinetics: Precisely determining the kinetic parameters (Vmax and Km) for both Vatalanib and Vatalanib-d4 with specific CYP enzymes to quantify the KIE in vitro.
Developing Physiologically Based Pharmacokinetic (PBPK) Models: Integrating in vitro metabolic data into comprehensive PBPK models that account for physiological factors like blood flow, tissue partitioning, and protein binding.
Validating with Preclinical Data: Using data from animal models to validate and adjust the PBPK models before extrapolating to humans.
Successfully refining these models is critical for accurately predicting the human pharmacokinetic profile of Vatalanib-d4 and guiding its potential clinical development.
Role of Deuterated Analogs in Advanced Pharmacological Tool Development
Beyond its potential as a therapeutic agent, Vatalanib-d4 can serve as a sophisticated pharmacological tool to deepen the understanding of its parent compound and the biological systems it targets.
Metabolic Pathway Elucidation: Vatalanib-d4 can be used as a tracer in metabolic studies. By comparing the metabolite profile of Vatalanib with that of its deuterated analog, researchers can more definitively identify the sites of metabolism and the enzymes involved.
Target Engagement and Residence Time: The altered pharmacokinetics of Vatalanib-d4 could be exploited to study the relationship between target engagement duration and biological response. Its potentially longer half-life may allow for sustained inhibition of VEGFR, providing insights into the temporal dynamics of anti-angiogenic signaling.
Probing Enzyme Mechanisms: The kinetic isotope effect makes deuterated compounds excellent tools for studying enzyme reaction mechanisms. Vatalanib-d4 could be used to investigate the precise catalytic mechanism of CYP3A4 and other enzymes involved in its metabolism.
The use of Vatalanib-d4 as a research tool can generate valuable data that not only informs its own development but also contributes to a broader understanding of kinase inhibitors and drug metabolism.
Q & A
Q. What is the primary application of deuterated compounds like Vatalanib-d4 in pharmacological studies?
Deuterated compounds, such as Vatalanib-d4 (dihydrochloride), are used to study metabolic stability, pharmacokinetics, and isotope effects in drug development. The deuterium substitution at specific positions reduces metabolic degradation by the "isotope effect," prolonging the compound’s half-life. Researchers employ these analogs in mass spectrometry to track metabolites and quantify drug distribution in tissues .
Q. How should researchers validate the purity of Vatalanib-d4 (dihydrochloride) in synthetic batches?
Use high-performance liquid chromatography (HPLC) with a C18 reversed-phase column and UV detection at 254 nm. Validate the method by assessing linearity (R² > 0.99), precision (RSD < 2%), and recovery rates (95–105%). Cross-reference with nuclear magnetic resonance (NMR) for structural confirmation and elemental analysis for stoichiometric validation of deuterium incorporation .
Q. What are the recommended storage conditions for Vatalanib-d4 (dihydrochloride)?
Store at –20°C in airtight, light-protected containers. Avoid exposure to incompatible materials such as strong oxidizing agents or moisture. Stability studies indicate degradation <5% over 12 months under these conditions. Pre-dissolve in anhydrous DMSO for long-term aliquots to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize experimental design for in vitro vs. in vivo studies using Vatalanib-d4?
- In vitro: Use physiologically relevant concentrations (e.g., 1–10 µM) in cell culture media with ≤0.1% DMSO to minimize solvent toxicity. Include controls for deuterium exchange effects by comparing non-deuterated analogs.
- In vivo: Adjust dosing based on bioavailability studies. For rodent models, administer via oral gavage with pharmacokinetic sampling at 0, 2, 6, and 24 hours to capture deuterium-related metabolic delays .
Q. What strategies resolve contradictions between enzyme inhibition data and cellular efficacy studies?
- Kinetic assays: Confirm target engagement using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd).
- Off-target profiling: Screen against a panel of kinases (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
- Cellular context: Account for efflux pumps (e.g., P-gp) or metabolic enzymes that may reduce intracellular drug levels. Validate with siRNA knockdown of suspected off-targets .
Q. How to analyze discrepancies in deuterium retention rates across tissue samples?
- LC-MS/MS quantification: Use multiple reaction monitoring (MRM) for deuterated vs. non-deuterated fragments.
- Tissue homogenization: Normalize data to protein content (Bradford assay) and correct for extraction efficiency.
- Statistical modeling: Apply ANOVA with post-hoc Tukey tests to identify tissue-specific metabolic variations. Report confidence intervals to distinguish biological variability from analytical error .
Methodological Challenges & Solutions
Q. What protocols mitigate batch-to-batch variability in deuterated compound synthesis?
- Isotopic enrichment: Use deuterium gas (D2) in catalytic exchange reactions under controlled pH (7.4–8.0) and temperature (40–60°C).
- Quality control: Implement in-process checks (e.g., FTIR for deuteration efficiency) and reject batches with <95% isotopic purity.
- Documentation: Adhere to ICH Q11 guidelines for critical process parameters (CPPs) and critical quality attributes (CQAs) .
Q. How to address low solubility of Vatalanib-d4 (dihydrochloride) in aqueous buffers?
- Co-solvent systems: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with PBS containing 0.1% Tween-80.
- Cyclodextrin complexation: Use sulfobutyl ether-β-cyclodextrin (SBE-β-CD) at 10 mM to enhance solubility without altering deuterium stability .
Data Presentation & Peer Review
Q. What are the best practices for reporting deuterium incorporation in manuscripts?
- Analytical validation: Include mass spectrometry spectra highlighting deuterium peaks and isotopic distribution tables.
- Statistical clarity: Use boxplots for tissue distribution data and heatmaps for metabolic pathway correlations.
- Ethical compliance: Disclose all synthesis protocols and raw data in supplementary materials to meet journal standards (e.g., Chromatography guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
